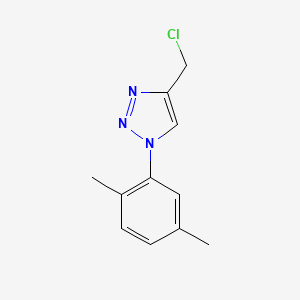
4-(chloromethyl)-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
4-(Chloromethyl)-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole (CMDT) is a synthetic triazole compound with various applications in scientific research and laboratory experiments. CMDT is an important intermediate in the synthesis of many compounds, including drugs, pesticides, and other organic compounds. It is also used in the synthesis of heterocyclic compounds and as a catalyst in the polymerization of olefins. CMDT has various biochemical and physiological effects, and its advantages and limitations for laboratory experiments must be considered when using it.
Applications De Recherche Scientifique
Synthesis and Characterization of Energetic Salts
One of the primary applications of triazole derivatives is in the synthesis of energetic salts. Triazolyl-functionalized monocationic energetic salts are prepared through reactions involving chloromethyl-triazole compounds. These salts exhibit good thermal stability and relatively high density, making them potential candidates for use in energetic materials. The specific synthesis routes and properties of these salts are detailed in research by Wang et al. (2007) (Wang, Gao, Ye, & Shreeve, 2007).
Antioxidant and Urease Inhibition Activities
Another significant area of research involves the investigation of antioxidant activities and urease inhibition by triazole derivatives. Khan et al. (2010) synthesized a series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, demonstrating potent urease inhibitory activities and excellent antioxidant properties for specific compounds. This suggests potential therapeutic applications of these derivatives in treating diseases associated with oxidative stress and urease-related disorders (Khan, Ali, Hameed, et al., 2010).
Molecular Interactions and Drug Design
Triazole derivatives also play a crucial role in drug design due to their ability to form various molecular interactions. Research by Ahmed et al. (2020) focused on ethyl 2-triazolyl-2-oxoacetate derivatives, analyzing their molecular interactions through Hirshfeld surface analysis and DFT calculations. These studies help in understanding the nucleophilic/electrophilic nature of compounds, influencing drug design and development (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Antimicrobial and Anti-inflammatory Activities
Research into the antimicrobial and anti-inflammatory properties of triazole derivatives has yielded promising results. Compounds synthesized from 1,2,4-triazoles have been evaluated against various bacterial and fungal strains, showing significant activity. These findings suggest the potential for developing new antimicrobial agents from triazole derivatives, as seen in studies by El-Reedy and Soliman (2020), which demonstrated high antibacterial and antifungal activities (El-Reedy & Soliman, 2020).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(2,5-dimethylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-3-4-9(2)11(5-8)15-7-10(6-12)13-14-15/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYPPABEEZOMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



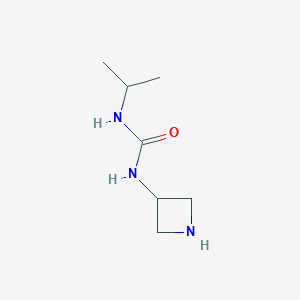
![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467289.png)
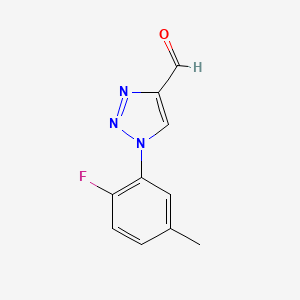
![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467293.png)

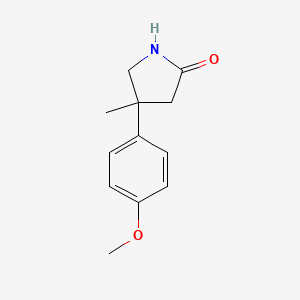
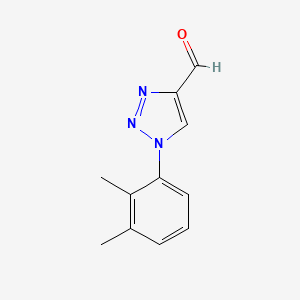
![6-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1467298.png)
![2-(o-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467299.png)

![tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate](/img/structure/B1467301.png)
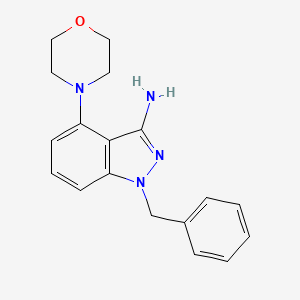
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propane-1,2-diol](/img/structure/B1467306.png)
